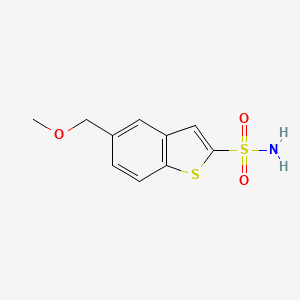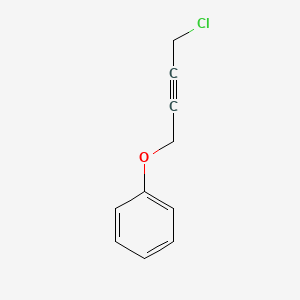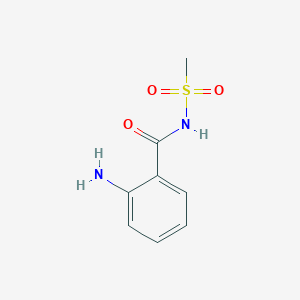
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate
概要
説明
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is known for its fruity aroma, often described as pineapple-, strawberry-, and apple-like . This compound is primarily used as a fragrance and flavoring material in various industries, including cosmetics, food and beverages, and perfumes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate typically involves the reaction of isopropylidene glycerol with methyl bromoacetate under basic conditions. The reaction proceeds through the formation of a 1,3-dioxolane ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.
化学反応の分析
Types of Reactions
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting specific biomolecules.
作用機序
The mechanism by which methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a signal that is interpreted by the brain as a fruity aroma .
類似化合物との比較
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester: Another compound with a similar structure and applications.
Uniqueness
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is unique due to its specific isopropyl substitution on the dioxolane ring, which imparts distinct olfactory properties and makes it particularly valuable in the fragrance industry .
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-7(2)9(6-8(10)11-3)12-4-5-13-9/h7H,4-6H2,1-3H3 |
InChIキー |
GNMSAMCREUUZEE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(OCCO1)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)

![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)

![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)









